Sorgomol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Sorgomol is a natural product found in Sorghum bicolor with data available.

Applications De Recherche Scientifique

Biochemical Pathways and Synthesis

Sorgomol is synthesized from 5-deoxystrigol (5DS) through the action of specific enzymes, particularly cytochrome P450 enzymes. Recent studies have identified the enzyme this compound synthase, encoded by the gene SbCYP728B35, which catalyzes the conversion of 5DS to this compound . The synthesis pathway involves hydroxylation at the C-9 position of 5DS, a reaction that is influenced by various environmental factors such as phosphorus availability .

Key Findings:

- Enzyme Identification : The enzyme responsible for this compound production was confirmed through transcriptome analysis and in vitro assays .

- Environmental Influence : Phosphate-rich conditions promote higher levels of strigolactone production, including this compound .

- Genetic Characterization : Recombinant inbred lines (RILs) have been used to identify genetic loci associated with this compound production, highlighting the potential for breeding sorghum cultivars with enhanced strigolactone profiles .

Ecological Significance

This compound plays a crucial role in plant ecology by facilitating interactions between plants and their environment. It acts as a signaling molecule that stimulates the germination of root parasitic weeds such as Striga and Orobanche, which are significant agricultural pests. The ability of this compound to induce germination in these parasites can be harnessed for biological control strategies .

Applications in Plant Interactions:

- Germination Stimulant : this compound effectively stimulates the germination of Striga hermonthica, enhancing its potential as a tool for managing parasitic weeds .

- Mycorrhizal Associations : It also influences the establishment of symbiotic relationships with arbuscular mycorrhizal fungi, which are beneficial for nutrient uptake in plants .

Agricultural Applications

The understanding of this compound's role in plant interactions opens avenues for its application in sustainable agriculture. Utilizing this compound or its analogs could lead to innovative strategies for managing root parasitic weeds while promoting beneficial plant-microbe interactions.

Potential Strategies:

- Breeding Programs : Developing sorghum varieties that produce higher levels of this compound could enhance resistance to parasitic weeds while maintaining crop yields .

- Synthetic Analog Development : Research into synthetic analogs of this compound may provide new tools for controlling weed germination without harming beneficial plants .

Case Study 1: Striga Management

A study demonstrated that sorghum cultivars with high this compound production significantly reduced Striga infestations in field trials. By exuding higher levels of this strigolactone, these cultivars stimulated premature germination of Striga seeds, leading to their depletion before they could attach to host roots .

Case Study 2: Mycorrhizal Fungi Interaction

Research indicated that this compound enhances colonization by arbuscular mycorrhizal fungi in sorghum roots, improving nutrient uptake efficiency under nutrient-deficient conditions. This interaction not only benefits the host plant but also promotes soil health and fertility .

Analyse Des Réactions Chimiques

Key Reaction:

5DSSbCYP728B35 O2,NADPHThis compound+H2O

Experimental Evidence:

-

Microsomal fractions from sorghum roots convert 5DS to this compound, with inhibition by uniconazole-P (a CYP inhibitor) confirming CYP involvement .

-

Recombinant SbCYP728B35 exhibits 770-fold higher activity than SbCYP728B1, with a turnover number (kcat) of 0.21min−1 and Km=1.2μM for 5DS .

Substrate Specificity and Stereochemical Requirements

SbCYP728B35 shows strict stereospecificity for 5DS isomers:

| Substrate | Conversion Rate (%) | Product |

|---|---|---|

| 5DS (C-8b S) | 100 | This compound |

| 2ʹ-epi-5DS | 95 | 2ʹ-epi-Sorgomol |

| ent-5DS | <5 | ent-Sorgomol |

| ent-2ʹ-epi-5DS | 0 | No product |

Key Findings:

-

The C-8b S configuration in the C-ring of 5DS is essential for catalysis .

-

ent-5DS and ent-2ʹ-epi-5DS are poorly metabolized in planta, aligning with in vitro results .

Competing Pathways:

-

In LGS1-deficient lines, 18-OH-CLA is oxidized to orobanchol instead of 5DS, reducing this compound production .

Enzymatic Inhibition and Regulation

-

Uniconazole-P: Inhibits SbCYP728B35 activity by binding to the CYP heme domain, blocking 5DS hydroxylation .

-

Phosphate Availability: Pi-deficient conditions upregulate SbCYP728B35 expression, increasing this compound synthesis .

Biological Implications

This compound’s hydroxyl group enhances its bioactivity compared to 5DS:

-

Striga Germination: this compound induces 3-fold higher germination in Striga hermonthica than 5DS .

-

Arbuscular Mycorrhizal Symbiosis: Acts as a stronger rhizospheric signal for fungal hyphal branching.

Comparative Enzyme Activity

| Enzyme | Substrate | Product | Activity (pmol/min/mg) |

|---|---|---|---|

| SbCYP728B35 | 5DS | This compound | 1,540 |

| SbCYP728B1 | 5DS | This compound | 2.0 |

| SbMAX1a | CL | 18-OH-CLA | 220 |

Propriétés

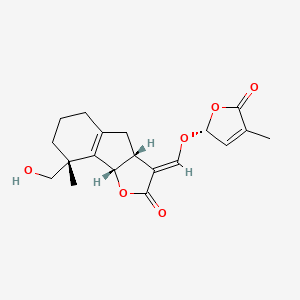

Formule moléculaire |

C19H22O6 |

|---|---|

Poids moléculaire |

346.4 g/mol |

Nom IUPAC |

(3E,3aR,8R,8bS)-8-(hydroxymethyl)-8-methyl-3-[[(2R)-4-methyl-5-oxo-2H-furan-2-yl]oxymethylidene]-3a,4,5,6,7,8b-hexahydroindeno[1,2-b]furan-2-one |

InChI |

InChI=1S/C19H22O6/c1-10-6-14(24-17(10)21)23-8-13-12-7-11-4-3-5-19(2,9-20)15(11)16(12)25-18(13)22/h6,8,12,14,16,20H,3-5,7,9H2,1-2H3/b13-8+/t12-,14-,16+,19+/m1/s1 |

Clé InChI |

KYSWLLSZOWOOGF-ZMJOFITKSA-N |

SMILES isomérique |

CC1=C[C@@H](OC1=O)O/C=C/2\[C@H]3CC4=C([C@H]3OC2=O)[C@](CCC4)(C)CO |

SMILES canonique |

CC1=CC(OC1=O)OC=C2C3CC4=C(C3OC2=O)C(CCC4)(C)CO |

Synonymes |

sorgomol |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.